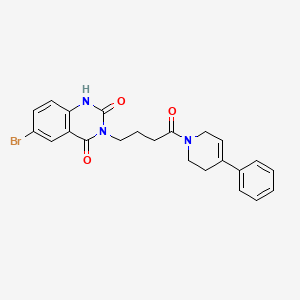

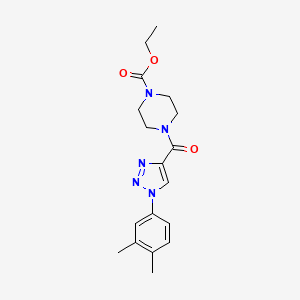

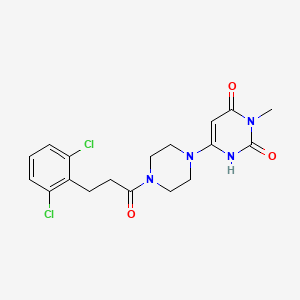

ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.

BenchChem offers high-quality ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial and Antifungal Agent

This compound has been evaluated for its potential as an antibacterial and antifungal agent. The presence of the piperazine ring is known to enhance interaction with biological macromolecules, which can be beneficial in targeting microbial pathogens .

Anticancer Activity

Compounds with a piperazine moiety have shown promise in anticancer studies. The flexibility and polar nature of the piperazine ring allow for favorable interactions with cancer cell receptors or enzymes, potentially inhibiting cancer cell growth .

Antiparasitic Applications

The structural features of piperazine derivatives make them suitable candidates for antiparasitic drug development. Their ability to form hydrogen bonds and adjust molecular physicochemical properties can be critical in disrupting parasitic life cycles .

Antihistamine Properties

Piperazine derivatives are known for their antihistamine effects. They can interact with histamine receptors in the body, providing relief from allergic reactions by preventing the release of histamine from mast cells .

Antidepressant Effects

The compound’s structure suggests potential utility as an antidepressant. Piperazine rings are often found in molecules that affect neurotransmitter levels in the brain, which can be useful in treating depression .

Drug Discovery and Synthesis

Piperazine rings serve as key intermediates in the synthesis of a variety of novel organic compounds. Their modifiability and solubility make them valuable in the creation of diverse therapeutic agents .

Conformational Studies

The compound’s structure allows for conformational flexibility, making it an interesting subject for X-ray diffraction studies. Understanding its conformational behavior can inform the design of more effective drugs .

Physicochemical Property Adjustment

Incorporating the piperazine ring into drug molecules can help adjust their physicochemical properties, such as solubility and polarity, which is crucial for drug formulation and delivery .

作用機序

Target of Action

It is known that piperazine derivatives often interact with central nervous system receptors . More research is needed to identify the specific targets of this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling

Biochemical Pathways

Piperazine derivatives are often involved in a wide range of biochemical pathways due to their interaction with various receptors

Pharmacokinetics

Piperazine derivatives are generally known for their water solubility and capacity for the formation of hydrogen bonds, which can influence their bioavailability .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities

Action Environment

The conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring can enhance favorable interaction with macromolecules

特性

IUPAC Name |

ethyl 4-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-4-26-18(25)22-9-7-21(8-10-22)17(24)16-12-23(20-19-16)15-6-5-13(2)14(3)11-15/h5-6,11-12H,4,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUQKJMIVBPPPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2361949.png)

![3-[[3-(N,S-Dimethylsulfonimidoyl)anilino]methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2361958.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2361966.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B2361969.png)